molecular formula C8H10N2O3 B13661382 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B13661382
M. Wt: 182.18 g/mol
InChI Key: RKXUXPRPITWPHS-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and oxazine rings, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate typically involves multiple steps starting from commercially available pyrazoles. One common method includes the optimization of a protected hydroxyethyl group on N1, which enables the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Subsequent deprotection and reduction generate fused heterocyclic scaffolds bearing multiple substitution patterns .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate stands out due to its specific substitution pattern and the presence of the methyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-4-9-10-2-3-13-5-7(6)10/h4H,2-3,5H2,1H3

InChI Key

RKXUXPRPITWPHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2COCCN2N=C1

Origin of Product

United States

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